[2-(4-甲基哌嗪-1-基)嘧啶-4-基]甲胺
描述
“[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine” is a compound with a molecular weight of 207.28 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is [2-(4-methyl-1-piperazinyl)-4-pyrimidinyl]methanamine . The InChI code is 1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.28 . The compound is in powder form .科学研究应用
组胺H4受体配体:
- 一系列2-氨基嘧啶类化合物,包括[2-(4-甲基哌嗪-1-基)嘧啶-4-基]甲胺,被合成为组胺H4受体(H4R)的配体。这些化合物,特别是化合物4,显示出强大的体外活性,并在动物模型中作为抗炎药物活性,展示了它们在疼痛管理方面的潜力(Altenbach et al., 2008)。
促进骨形成:
- 一种具有2-氨基嘧啶模板的化合物,针对Wnt β-连环蛋白细胞信息传递系统,被确定用于治疗骨疾病。这种化合物,[2-(4-甲基哌嗪-1-基)嘧啶-4-基]甲胺,在动物模型中显示出剂量依赖性增加骨小梁形成,突显了它在骨健康方面的潜力(Pelletier et al., 2009)。
胆碱酯酶和Aβ聚集抑制剂:
- 该化合物表现出对胆碱酯酶和淀粉样蛋白-β(Aβ)聚集的双重抑制活性,表明其在应对阿尔茨海默病中多条病理途径方面的实用性(Mohamed et al., 2011)。
组胺H3受体配体:
- 涉及2-氨基嘧啶衍生物的研究揭示了它们对人类组胺H3受体(hH3Rs)和H4Rs的结合亲和力。这些化合物对于开发具有有前途的计算药物相似性特性的潜在H3R配体至关重要(Sadek et al., 2014)。
带有嘧啶核的杂环系统:
- 包含嘧啶核的杂环系统,如[2-(4-甲基哌嗪-1-基)嘧啶-4-基]甲胺,展示出广泛的生物活性,包括抗菌、抗癌、抗抑郁和抗炎作用。这些化合物通过各种反应合成,展示了它们在制药应用中的多功能性(Bassyouni & Fathalla, 2013)。
红光中的光细胞毒性:
- 含有[2-(4-甲基哌嗪-1-基)嘧啶-4-基]甲胺的铁(III)配合物在红光中显示出光细胞毒性,使它们成为细胞成像和癌症治疗的潜在药剂(Basu et al., 2014)。
安全和危害
属性
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQCBPGYBSLAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。